Superior Anticancer Potency Against HepG-2, MCF-7, and HCT-116 Versus Erlotinib and Doxorubicin
Quinazolinone-acetohydrazide derivatives 3i, 7f, and 7i demonstrated approximately two-fold greater potency than erlotinib and doxorubicin across multiple cancer cell lines. Against HepG-2, derivatives 3i and 7f exhibited IC50 values of 1.66 μM and 1.67 μM, compared to erlotinib (IC50 = 2.85 μM) and doxorubicin (IC50 = 4.25 μM) [1]. Against MCF-7 (breast cancer), compound 7i displayed an IC50 of 3.25 μM, outperforming erlotinib (IC50 = 3.56 μM) and doxorubicin (IC50 = 5.38 μM) [1]. Most strikingly, against HCT-116 colon cancer, compound 7i showed an IC50 of 1.20 μM versus erlotinib (3.05 μM) and doxorubicin (5.70 μM), representing a 4.75-fold improvement over doxorubicin [1]. Additionally, the quinazolinone hydrazide derivative 9c exhibited EGFR kinase IC50 of 0.59 μM, with MCF-7 IC50 of 1.31 μM and HepG2 IC50 of 1.89 μM [2].
| Evidence Dimension | Cytotoxicity (IC50) against cancer cell lines and EGFR kinase inhibition |
|---|---|
| Target Compound Data | 7i: MCF-7 IC50 = 3.25 μM, HCT-116 IC50 = 1.20 μM; 3i: HepG-2 IC50 = 1.66 μM; 7f: HepG-2 IC50 = 1.67 μM; 9c: MCF-7 IC50 = 1.31 μM, EGFR IC50 = 0.59 μM |
| Comparator Or Baseline | Erlotinib: HepG-2 IC50 = 2.85 μM, MCF-7 IC50 = 3.56 μM, HCT-116 IC50 = 3.05 μM; Doxorubicin: HepG-2 IC50 = 4.25 μM, MCF-7 IC50 = 5.38 μM, HCT-116 IC50 = 5.70 μM |
| Quantified Difference | 7i vs doxorubicin on HCT-116: 4.75-fold more potent; 3i/7f vs erlotinib on HepG-2: ~1.7-fold more potent |
| Conditions | SRB assay; 48 h exposure; HepG-2, MCF-7, HCT-116 cell lines; erlotinib and doxorubicin as positive controls |
Why This Matters
Procurement of quinazoline hydrazide derivatives enables access to compounds with verified superiority over first-line clinical agents in multiple cancer histotypes, supporting lead optimization programs where erlotinib or doxorubicin serve as benchmark comparators.
- [1] New alkanesulfonate-based quinazolinone-acetohydrazide scaffolds: Rational design, synthesis, molecular docking, anticancer properties and potential EGFR and its T790M/L858R mutants inhibitors. Bioorganic Chemistry, 2025, 160, 108405. View Source
- [2] Fang, Z.Y., et al. Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors. Chemistry & Biodiversity, 2022, 19(6), e202200189. View Source
